- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)
916602-09-0 structure
Product Name:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Numero CAS:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Update Time:2025-06-09
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- Chiave InChI: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- Sorrisi: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Proprietà calcolate
- Massa esatta: 219.0462344g/mol
- Massa monoisotopica: 219.0462344g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3Ų
Proprietà sperimentali
- Colore/forma: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H319;H335
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Condizioni di conservazione:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
| AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
| AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
| TRC | M220233-50mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220233-100mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220233-500mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A019119901-5g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 5g |
$295.96 | 2023-08-31 | |
| Alichem | A019119901-25g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 25g |
$934.21 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-5g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 5g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Riferimento
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Riferimento
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Riferimento
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Riferimento
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Riferimento
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Riferimento
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Riferimento
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Riferimento
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- 4-Fluorobenzaldehyde
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Letteratura correlata
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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